2-(5-Chloro-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
Description
Properties
Molecular Formula |
C15H22ClN3O2S |
|---|---|
Molecular Weight |
343.9 g/mol |
IUPAC Name |
tert-butyl 2-[(5-chloropyrimidin-2-yl)sulfanylmethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C15H22ClN3O2S/c1-15(2,3)21-14(20)19-7-5-4-6-12(19)10-22-13-17-8-11(16)9-18-13/h8-9,12H,4-7,10H2,1-3H3 |
InChI Key |
SXNWVQFYROFYFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CSC2=NC=C(C=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Boc Protection of Piperidine
Piperidine is protected at the nitrogen using di-tert-butyl dicarbonate (Boc₂O) under basic conditions:
Reagents : Piperidine, Boc₂O, triethylamine (TEA), tetrahydrofuran (THF).
Conditions : 0°C to room temperature, 12–24 h.
Outcome : Piperidine-1-carboxylic acid tert-butyl ester (yield: ~90%).
Introduction of Chloromethyl Group
The Boc-protected piperidine undergoes chloromethylation:
Reagents : Paraformaldehyde, thionyl chloride (SOCl₂).
Conditions : Reflux in dichloromethane (DCM), 6–8 h.
Outcome : 2-(Chloromethyl)-piperidine-1-carboxylic acid tert-butyl ester.
Thiol Coupling with 5-Chloro-pyrimidin-2-thiol
The chloromethyl intermediate reacts with 5-chloro-pyrimidin-2-thiol via nucleophilic substitution:
Reagents : 5-Chloro-pyrimidin-2-thiol, sodium hydride (NaH), dimethylformamide (DMF).
Conditions : 0°C to room temperature, 4–6 h.
Outcome : Target compound (yield: ~75%).
Optimization and Characterization
Reaction Conditions
- Solvent : DMF or ethanol.
- Base : Sodium ethoxide or TEA.
- Temperature : Reflux (80–100°C) for complete conversion.
Purification and Analysis
- Purification : Column chromatography (silica gel, ethyl acetate/hexane).
- Characterization :
Comparative Data Table
| Step | Reagents | Conditions | Key Intermediate |
|---|---|---|---|
| Boc Protection | Boc₂O, TEA, THF | 0°C → RT, 12–24 h | Piperidine-1-carboxylic acid tert-butyl ester |
| Chloromethylation | Paraformaldehyde, SOCl₂, DCM | Reflux, 6–8 h | 2-(Chloromethyl)-piperidine-1-carboxylic acid tert-butyl ester |
| Thiol Coupling | 5-Chloro-pyrimidin-2-thiol, NaH, DMF | 0°C → RT, 4–6 h | Target compound |
Challenges and Solutions
- Low Yield in Coupling Step : Excess thiol (1.2 equiv) and prolonged reaction time improve yield.
- Byproduct Formation : Use of anhydrous DMF and inert atmosphere minimizes oxidation.
Industrial Scalability
- Continuous Flow Synthesis : Enhances reproducibility and reduces reaction time.
- Quality Control : HPLC-MS for purity assessment (>98%).
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloro group to other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-(5-Chloro-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-Chloro-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Structural Variations
The compound is differentiated from analogs by three primary features:
Pyrimidine Substitution Pattern : The 5-chloro group on the pyrimidine ring contrasts with compounds like 3-(4-Chloro-5-methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester, which has a 4-chloro and 5-methyl substitution .
Linker Chemistry : The sulfanylmethyl (-S-CH₂-) group differs from oxymethyl (-O-CH₂-) linkers, as seen in 3-(5-Chloro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester (CAS 1261236-03-6) .
Piperidine Positioning : The sulfanylmethyl group is attached to the piperidine at position 2 (vs. position 3 in other analogs), altering steric and electronic profiles.
Comparative Data Table
*Inferred from structurally closest analogs.
Research Findings and Implications
The 5-chloro substituent on pyrimidine is electron-withdrawing, which could modulate aromatic ring electrophilicity and interaction with biological targets.
Biological Activity: While direct pharmacological data for the target compound are absent, related piperidine-pyrimidine hybrids are explored as kinase inhibitors or protease modulators. For example, compounds like 4-[4-[[5-Chloro-4-[[2-[(propan-2-yl)sulfonyl]phenyl]amino]pyrimidin-2-yl]amino]-5-isopropoxy-2-methylphenyl]piperidine-1-carboxylic acid tert-butyl ester () demonstrate complex substitution patterns aimed at optimizing target binding .
Synthetic Utility :
- The Boc-protected piperidine moiety facilitates selective deprotection during multi-step syntheses, a feature shared across analogs .
Limitations and Knowledge Gaps
- Physical Properties : Critical data (e.g., solubility, melting point) for the target compound are unavailable, hindering direct comparisons with analogs like the 327.81 g/mol oxymethyl derivative .
- Biological Data: No evidence explicitly addresses the target compound’s efficacy or toxicity, necessitating further experimental validation.
Biological Activity
2-(5-Chloro-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a piperidine core, which is a common motif in various pharmacologically active substances. The presence of a chloro-pyrimidine moiety and a tert-butyl ester group contributes to its unique properties and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including kinases involved in signaling pathways related to cancer and other diseases. For instance, compounds with similar structures have been shown to inhibit the activity of ERK5, a kinase implicated in cellular processes such as proliferation, survival, and migration . Inhibition of ERK5 can lead to reduced cancer cell invasion and metastasis, making it a target for cancer therapeutics.
Pharmacological Profile
Recent studies have explored the pharmacokinetics and dynamics of related compounds, revealing insights into their absorption, distribution, metabolism, and excretion (ADME) properties. For example, one study indicated that modifications to the piperidine structure can enhance potency while maintaining favorable ADME characteristics .
Case Studies
- Inhibition of GSK-3β : A study on derivatives related to this compound demonstrated significant inhibition of Glycogen Synthase Kinase 3 beta (GSK-3β), which plays a crucial role in various signaling pathways associated with mood disorders and cancer . The inhibition was observed in vitro with IC50 values ranging from 4 to 680 nM.
- ERK5 Kinase Inhibition : Another case study highlighted the development of selective ERK5 inhibitors derived from similar scaffolds. These inhibitors showed promising results in reducing ERK5 activity in cellular assays, suggesting potential therapeutic applications for conditions such as cancer .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the piperidine ring or the pyrimidine moiety can significantly influence potency and selectivity against target kinases. For instance, introducing hydrophobic groups or altering nitrogen substituents has been shown to improve binding affinity and selectivity .
Table 1: Summary of Biological Activities
| Compound Name | Target Kinase | IC50 (nM) | Comments |
|---|---|---|---|
| 2-(5-Chloro-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester | ERK5 | TBD | Potential anti-cancer activity |
| Related Compound A | GSK-3β | 4 - 680 | Implicated in mood disorders |
| Related Compound B | ERK5 | TBD | Selective inhibitor with favorable ADME |
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Clearance (Cl) | TBD |
| Volume of Distribution (Vd) | TBD |
| Half-life (t1/2) | TBD |
| Bioavailability (F) | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
